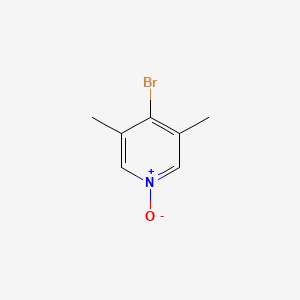

4-Bromo-3,5-dimethylpyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Bromo-3,5-dimethylpyridine 1-oxide has the molecular formula C7H8BrNO and a molecular weight of approximately 186.05 g/mol. The presence of the bromine atom at the 4-position and the two methyl groups at the 3 and 5 positions significantly influence its chemical behavior, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is particularly useful in:

- Synthesis of Pyridine Derivatives : The compound can be transformed into other pyridine derivatives through various reaction pathways, including alkylation and acylation.

- Building Blocks for Pharmaceuticals : Due to its structural features, it can be utilized as a building block in the synthesis of pharmaceutical agents. For example, modifications of the pyridine ring can lead to compounds with potential therapeutic effects.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds. |

| Functional Group Introduction | Allows for the introduction of various functional groups through substitution. |

| Pharmaceutical Synthesis | Serves as a precursor in synthesizing biologically active compounds. |

Medicinal Chemistry

Research indicates that compounds with similar structures to this compound exhibit significant pharmacological properties. While specific biological activities for this compound are not extensively documented, its potential as a modulator for biochemical pathways suggests possible therapeutic applications.

- Enzyme Inhibition Studies : Some studies have explored the use of pyridine derivatives as selective inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS). The structural features of this compound may contribute to its effectiveness in these roles .

Biocatalysis

Recent advancements in biocatalysis have highlighted the use of whole cells from microorganisms to convert pyridine derivatives into more complex structures. For instance:

- Burkholderia sp. MAK1 : This bacterium has shown promise in converting various pyridine derivatives into hydroxylated products. The ability to bioconvert substrates like this compound into valuable compounds demonstrates its utility in green chemistry approaches .

Table 2: Biocatalytic Transformations

| Microorganism | Substrate | Product | Conversion Rate |

|---|---|---|---|

| Burkholderia sp. MAK1 | Pyridin-2-ol | Hydroxylated derivatives | ~97% after 6 hours |

| Burkholderia sp. MAK1 | Methylpyridines | N-Oxides | Varies based on substrate |

Case Studies and Research Findings

Several studies have documented the applications and transformations involving this compound:

- Synthesis of Selective Inhibitors : Research has demonstrated how modifications of this compound can lead to selective inhibitors for specific enzymes involved in neurological pathways .

- Bioconversion Studies : Investigations into the bioconversion capabilities of Burkholderia sp. MAK1 have shown that this organism can effectively convert various substituted pyridines into hydroxylated products, indicating potential pathways for synthesizing complex molecules from simpler precursors .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound participates in Suzuki-Miyaura reactions, where the bromine atom acts as a leaving group. Typical conditions include palladium catalysts (e.g., PdCl₂(PPh₃)₂) and bases like potassium carbonate in solvents such as toluene or ethanol. These reactions are efficient for constructing biaryl or heteroaryl compounds and tolerate diverse functional groups .

Nucleophilic Substitution Reactions

Kinetic and Steric Effects

The compound undergoes nucleophilic displacement reactions with reagents like sodium ethoxide. The presence of two methyl groups adjacent to the bromine atom introduces significant steric hindrance, retarding reaction rates compared to less substituted analogs. For example:

Mechanistic Insights

The methyl groups hinder both electronic conjugation (e.g., nitro-group conjugation in related compounds) and steric accessibility , altering reaction pathways. For instance, in nitro-substituted analogs, steric effects limit nitro-group migration, reducing nitration yields .

Nitration and Related Reactions

While direct nitration of 4-Bromo-3,5-dimethylpyridine 1-oxide is not extensively reported, studies on similar dimethylpyridines reveal steric hindrance as a critical factor. For example, 3,5-dimethylpyridine shows minimal nitration yield due to occupied positions and steric effects . This suggests that nitro-group introduction in the target compound would require alternative strategies, such as pre-oxidation or regioselective directing groups.

Analytical and Structural Confirmation

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the molecular structure, particularly distinguishing between isomeric forms. The N-oxide oxygen and methyl groups influence chemical shifts, aiding in structural verification.

Propiedades

Número CAS |

70564-92-0 |

|---|---|

Fórmula molecular |

C7H8BrNO |

Peso molecular |

202.05 g/mol |

Nombre IUPAC |

4-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9(10)4-6(2)7(5)8/h3-4H,1-2H3 |

Clave InChI |

SNKJRMVWDYSVHC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C[N+](=CC(=C1Br)C)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.